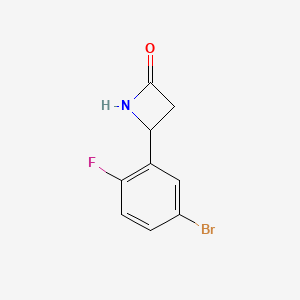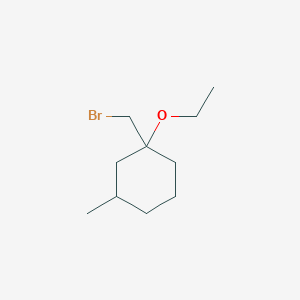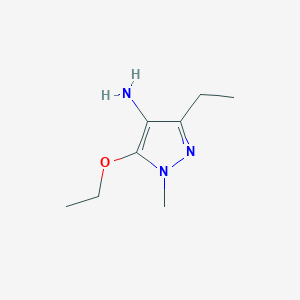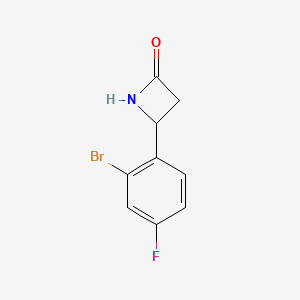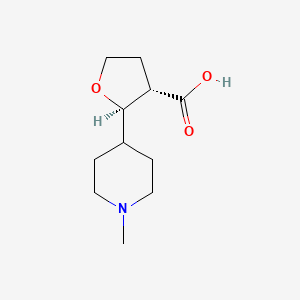
(2R,3S)-2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid is a chiral compound featuring a piperidine ring and an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid typically involves the formation of the piperidine and oxolane rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through a series of cyclization reactions involving amines and aldehydes, while the oxolane ring can be formed via cyclization of diols or epoxides.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2R,3S)-2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (2R,3S)-2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its chiral nature makes it valuable for investigating stereoselective processes in biological systems.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of (2R,3S)-2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its derivatives share the piperidine ring structure and exhibit similar reactivity and applications.
Oxolane Derivatives: Compounds containing the oxolane ring, such as tetrahydrofuran, have comparable chemical properties and uses.
Uniqueness
(2R,3S)-2-(1-Methylpiperidin-4-yl)oxolane-3-carboxylic acid is unique due to its specific stereochemistry and combination of functional groups
特性
分子式 |
C11H19NO3 |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
(2R,3S)-2-(1-methylpiperidin-4-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO3/c1-12-5-2-8(3-6-12)10-9(11(13)14)4-7-15-10/h8-10H,2-7H2,1H3,(H,13,14)/t9-,10+/m0/s1 |
InChIキー |
KBYQGUBGWJRIPN-VHSXEESVSA-N |
異性体SMILES |
CN1CCC(CC1)[C@@H]2[C@H](CCO2)C(=O)O |
正規SMILES |
CN1CCC(CC1)C2C(CCO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


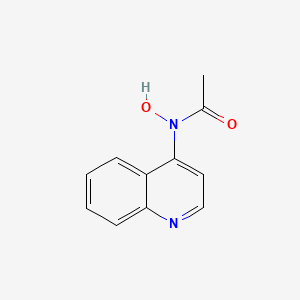
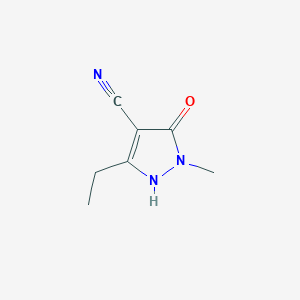

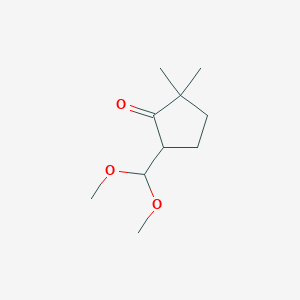
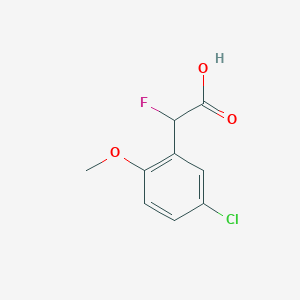
![3-[(2-Chloroprop-2-en-1-yl)oxy]azetidine](/img/structure/B13319102.png)

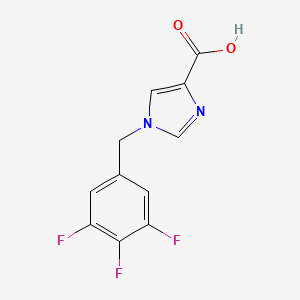
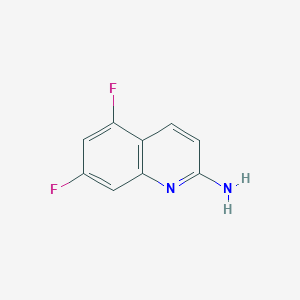
![6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13319123.png)
